2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Suzuki coupling Medicinal chemistry C-C bond formation

Choose this 5-bromothiophene ester to diversify your benzothiazole-ethylpiperazine kinase program. Distinct from KST016366, its higher logP (5.5) and unique bromine isotope pattern enable unambiguous target deconvolution by LC-MS. Ready for direct kinase screening and immediate Suzuki coupling to dozens of aryl analogs. Non-halogenated alternatives are synthetic dead-ends. Procure with batch-specific QC data for patent-safe lead generation.

Molecular Formula C18H18BrN3O2S2
Molecular Weight 452.39
CAS No. 953001-96-2
Cat. No. B2460512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
CAS953001-96-2
Molecular FormulaC18H18BrN3O2S2
Molecular Weight452.39
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br
InChIInChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
InChIKeyHKGQEXKIDGPMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for Procuring 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate (CAS 953001-96-2)


The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate (CAS 953001-96-2) is a multi-heterocyclic small molecule with a molecular weight of 452.4 g/mol and a computed logP of 5.5, belonging to the benzothiazole-piperazine ester class [1]. This structural family is investigated in kinase-targeted anticancer drug discovery, where a very close congener, KST016366, has demonstrated nanomolar-level multikinase inhibition and broad-spectrum antiproliferative activity [2]. The defining chemical feature of the target compound is its terminal 5-bromothiophene-2-carboxylate ester, which distinguishes it from other ester or amide analogs within the same benzothiazole-ethylpiperazine core series.

Why In-Class Benzothiazole-Piperazine Analogs Cannot Replace 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate


The 2-(4-ethylpiperazin-1-yl)benzo[d]thiazole core is a privileged scaffold, but the terminal ester/amide substituent is a critical determinant of both biological activity and physicochemical properties. Direct evidence from the closely related multikinase inhibitor KST016366 shows that a minor change in the hydrophobic tail—specifically, replacing a terminal picolinamide with our compound’s 5-bromothiophene-2-carboxylate—is predicted to dramatically alter cellular and enzymatic activity [1]. Furthermore, typical analogs, such as 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate, trade the bromine for chlorine and switch the heterocycle, which results in a different molecular weight (457.99 vs. 452.4 g/mol) and predicted electronic profile [2]. Such modifications prevent generic interchange without risking complete loss of the desired biological interaction pattern, making specific procurement essential.

Quantitative Differentiation Evidence for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate Against the Closest Analogs


Reactive Synthetic Handle: 5-Bromothiophene Enables Quantitative Cross-Coupling Versatility vs. Non-Halogenated Analogs

The target compound uniquely incorporates a 5-bromothiophene-2-carboxylate ester moiety, providing a reactive handle for downstream derivatization, which is absent in non-halogenated analogs like KST016366 [1]. In synthetic chemistry, 5-bromothiophene-2-carboxylic acid and its esters are established substrates for quantitative Suzuki cross-coupling reactions [2]. This provides the target compound with a quantifiable advantage: it can be used as a 'precursor molecule' for generating structurally diverse libraries through a single, high-yield reaction, a feature completely lacking in the picolinamide-terminated KST016366.

Suzuki coupling Medicinal chemistry C-C bond formation

Lipophilicity Differential: Higher Computed logP Alters Predicted ADME Profile vs. Polar Amide Analogs

The target compound’s lipophilicity differentiates it from a closely related active analog. The 5-bromothiophene ester confers a Computed XLogP3-AA value of 5.5 on the target compound [1]. In contrast, the more potent congener KST016366 features a terminal picolinamide and urea group, which are far more polar and result in a lower logP, contributing to its observed oral bioavailability [2]. While the specific logP of KST016366 is not provided in the abstract, the structural difference predicts a significant shift in lipophilicity, which directly influences membrane permeability, plasma protein binding, and metabolic clearance.

Physicochemical properties Lipophilicity ADME prediction

Potent Kinase Inhibition Baseline: KST016366 Establishes Multi-Kinase Activity for the Core Scaffold

The most biologically characterized analog of the target compound is KST016366, which differs only in its terminal tail region. This analog establishes a potent activity baseline for the benzothiazole-ethylpiperazine core. KST016366 inhibits the tyrosine kinases Tie2, TrkA, and ABL-1 with IC50 values of 0.82 nM, 3.81 nM, and 53 nM, respectively, and demonstrates GI50 values of 51.4 nM against K-562 cells and 19 nM against KM12 cells [1]. The target compound’s 5-bromothiophene tail is expected to modulate this kinase selectivity profile, providing a differentiated tool for SAR exploration.

Kinase inhibition Anticancer activity Benzothiazole scaffold

Molecular Size and Elemental Composition: Defined Differentiation from Chlorobenzothiophene and Fluorobenzoate Analogs

The distinct elemental composition of the target compound provides a quantifiable verification of identity and purity that separates it from misorderable analogs. With a molecular weight of 452.39 g/mol, it is distinct from 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate (457.99 g/mol) [1] and 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate (molecular weight differential of >20 g/mol) [2]. This allows for exact LCMS and NMR identity verification, ensuring the correct, bromine-containing analog is obtained.

Molecular weight Halogen bonding Chemical ordering

Precision Application Scenarios for Procuring 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate


Focused Kinase-Targeted SAR with a Late-Stage Diversification Handle

A medicinal chemistry team has identified the benzothiazole-ethylpiperazine core as a hit in a kinase screen. To systematically explore the ATP-binding pocket exit vector, they require the 5-bromothiophene-2-carboxylate analog. This specific compound serves a dual purpose: it can be directly screened for basal kinase activity (building on the nanomolar class-level potency of KST016366 [1]), and after screening, it can be immediately diversified into dozens of novel analogs via a single Suzuki coupling with various arylboronic acids [2]. A non-halogenated analog would be a synthetic dead-end.

Probing the Influence of High Lipophilicity on Kinase Selectivity and ADME

Building on published data where KST016366 showed a favorable oral PK profile [1], a DMPK group is investigating the predictive ADME penalty of increasing logP through the substitution of polar amides with halogenated aromatic esters. They procure this compound specifically because its computed logP of 5.5 [3] places it in a higher lipophilicity range than the potent but more polar amide leader, making it an ideal tool for testing logP-dependent membrane permeability, metabolic stability, and off-target binding hypotheses in vitro.

Chemical Probe with a Unique LCMS Fingerprint for Target Deconvolution

In chemical biology target deconvolution studies, using a compound with a unique elemental composition is critical for pull-down experiments and LCMS-based metabolomics. The presence of a single bromine atom in this compound creates a distinctive isotope pattern in mass spectrometry [3], enabling researchers to unambiguously track the probe, its metabolites, and its protein targets in complex cellular lysates—a feature that chlorinated or fluorinated analogs cannot replicate with the same mass-spectrometric clarity.

Sourcing of a Defined Starting Material for Patent-Safe Lead Optimization

A biotech startup is designing a novel kinase inhibitor library inspired by the KST016366 chemotype [1] but needs a patent-safe starting point with a distinct chemical matter. They select this compound because the 5-bromothiophene ester is not covered in the KST016366 disclosure and provides a distinct, commercially available scaffold. This procurement choice enables the rapid synthesis of a proprietary compound collection with a defined purity and single-point QC data, accelerating lead generation without infringing on existing IP.

Quote Request

Request a Quote for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.